Isobutyl 3,5-diamino-4-chlorobenzoate
Overview
Description
Isobutyl 3,5-diamino-4-chlorobenzoate is an organic compound with the molecular formula C11H15ClN2O2This compound is characterized by the presence of a benzoic acid core substituted with amino and chloro groups, and an ester linkage to a 2-methylpropyl group .
Preparation Methods
The synthesis of benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester typically involves multiple steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups at the 3 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The resulting 3,5-diamino-4-chlorobenzoic acid is then esterified with 2-methylpropanol in the presence of an acid catalyst to form the final ester product
Chemical Reactions Analysis
Isobutyl 3,5-diamino-4-chlorobenzoate can undergo various chemical reactions:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions to form corresponding hydroxy derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
Isobutyl 3,5-diamino-4-chlorobenzoate can be compared with similar compounds such as:
Benzoic acid, 3,5-diamino-4-chloro-, methyl ester: This compound has a methyl ester group instead of a 2-methylpropyl group, resulting in different physical and chemical properties.
Benzoic acid, 3,5-diamino-4-chloro-, ethyl ester: The ethyl ester variant has different solubility and reactivity compared to the 2-methylpropyl ester.
Benzoic acid, 3,5-diamino-4-chloro-, propyl ester: This compound has a propyl ester group, which affects its biological activity and industrial applications
Properties
IUPAC Name |
2-methylpropyl 3,5-diamino-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIRIRTZCOEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067735 | |
Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32961-44-7 | |
Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32961-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032961447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 4-chloro-3,5-diaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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